4-(3,5-Difluorophenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-difluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRIKEFXLUJEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609771 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405058-00-6 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Fluorinated Biaryl Amine

An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)aniline: Properties, Synthesis, and Applications

This compound, a substituted biaryl amine, represents a cornerstone structural motif in modern medicinal chemistry and materials science. The molecule's unique topology, combining a nucleophilic aniline moiety with an electron-deficient difluorophenyl ring, imparts a distinct set of chemical properties that are highly sought after in the design of complex functional molecules. The presence of two fluorine atoms on one of the phenyl rings significantly alters the electronic landscape of the molecule, enhancing properties such as metabolic stability, binding affinity to biological targets, and lipophilicity.[1][2] These characteristics make it a valuable building block for the synthesis of novel pharmaceuticals, particularly in oncology and neurology, as well as for the development of advanced organic electronic materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, reactivity, and key applications for researchers and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound dictate its behavior in chemical reactions and biological systems. A summary of its key physical and computed properties is provided below.

Molecular and Physical Characteristics

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 3',5'-Difluoro-[1,1'-biphenyl]-4-amine | PubChem[3] |

| CAS Number | 405058-00-6 | PubChem[3] |

| Molecular Formula | C₁₂H₉F₂N | PubChem[3] |

| Molecular Weight | 205.20 g/mol | PubChem[3] |

| Appearance | White to yellowish solid/powder | ECHEMI[4], Exploring Chemical[5] |

| Melting Point | 37 - 41 °C | Chem-Impex[2] |

| Boiling Point | 82 °C at 20 mmHg | Chem-Impex[2] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Key spectral features are summarized below.

| Spectrum Type | Key Features and Peaks | Source(s) |

| ¹H NMR | Spectra available for the related 3,5-difluoroaniline show aromatic protons in the range of 6.3-6.8 ppm and the amine protons as a broad singlet. The biaryl structure will exhibit more complex aromatic region splitting. | ChemicalBook[6] |

| ¹³C NMR | Data available for related structures. Aromatic carbons typically appear between 110-165 ppm. Carbons bonded to fluorine will show characteristic splitting (C-F coupling). | PubChem[3] |

| IR Spectroscopy | Expected peaks include N-H stretching (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and strong C-F stretching (around 1100-1300 cm⁻¹). | SpectraBase[7], ChemicalBook[8] |

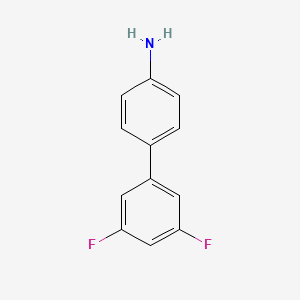

Molecular Structure Diagram

Caption: 2D structure of this compound.

Part 2: Synthesis Methodologies

The construction of the C(aryl)-C(aryl) bond is the central challenge in synthesizing this compound. Modern palladium-catalyzed cross-coupling reactions are the methods of choice, offering high yields and broad functional group tolerance.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[9] This pathway typically involves the coupling of an aniline-containing boronic acid or ester with a difluorinated aryl halide.

Reaction Scheme: (4-aminophenyl)boronic acid + 1-bromo-3,5-difluorobenzene → this compound

Causality in Experimental Design:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is essential. The choice of ligand (e.g., XPhos, SPhos) is critical, especially when dealing with electron-poor aryl halides, to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

-

Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation.[11][12]

-

Solvent: A mixture of an organic solvent (like toluene or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[11][12]

Visualized Synthesis Workflow: Suzuki-Miyaura Coupling

References

- 1. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. innospk.com [innospk.com]

- 6. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 3,5-Difluoroaniline(372-39-4) IR Spectrum [m.chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Strategic Importance of 4-(3,5-Difluorophenyl)aniline in Modern Drug Discovery: A Technical Guide

This in-depth technical guide provides a comprehensive overview of 4-(3,5-Difluorophenyl)aniline (CAS No. 405058-00-6), a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical properties, robust synthesis methodologies, and its significant applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance pharmacological profiles.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] The 3,5-difluorophenyl motif, in particular, has garnered significant attention for its ability to impart favorable characteristics to drug candidates.[4][5] this compound serves as a key intermediate, providing a versatile platform for the synthesis of a diverse array of complex molecules with therapeutic potential.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 405058-00-6 | [6][7] |

| Molecular Formula | C₁₂H₉F₂N | [6][7] |

| Molecular Weight | 205.20 g/mol | [6] |

| Appearance | White to yellowish low melting solid | [8][9] |

| Melting Point | 37-41 °C | [8] |

| Boiling Point | 80 °C at 20 mmHg | [8] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |

| InChI | InChI=1S/C12H9F2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2 | [6][7] |

| SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N | [6] |

Spectral Analysis:

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atoms and the amino group.[10]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[6]

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and C-F stretching, as well as aromatic C-H and C=C vibrations.[6][11][12]

-

Mass Spectrometry: The mass spectrum will display the molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound, confirming its identity.[12][13]

Synthesis of this compound: A Tale of Two Couplings

The construction of the biaryl scaffold of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and industrially relevant methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging the C-C Bond

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[14][15][16][17][18] This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura Coupling for this compound Synthesis.

Detailed Experimental Protocol (Illustrative Example):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorophenylboronic acid (1.1 equivalents), 4-bromoaniline (1.0 equivalent), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 equivalents).

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for a period of 4-12 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Buchwald-Hartwig Amination: Crafting the C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of carbon-nitrogen bonds.[19][20][21][22] This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine.

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: Buchwald-Hartwig Amination for this compound Synthesis.

Detailed Experimental Protocol (Illustrative Example):

-

Reaction Setup: In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 equivalents), and a strong base such as sodium tert-butoxide (1.2-1.5 equivalents).

-

Reactant Addition: 1-Bromo-3,5-difluorobenzene (1.0 equivalent) and 4-aminoaniline (or a protected aniline derivative, 1.1 equivalents) are added to the vessel.

-

Solvent and Reaction Execution: Anhydrous, degassed toluene is added, and the vessel is sealed. The reaction mixture is then heated to 80-110 °C with vigorous stirring for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired product.[23]

Applications in Drug Discovery and Materials Science

The 3',5'-difluoro-[1,1'-biphenyl]-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in a number of drug candidates and approved pharmaceuticals. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of the aniline nitrogen, which can influence receptor binding and pharmacokinetic properties.[1][3]

Examples of Therapeutic Areas:

-

Oncology: Many kinase inhibitors incorporate the biarylaniline scaffold. The specific substitution pattern of this compound can provide selectivity and potency against various cancer-related kinases.

-

Inflammatory Diseases: The anti-inflammatory drug diflunisal, 5-(2',4'-difluorophenyl)salicylic acid, highlights the utility of the difluorophenyl moiety in modulating biological activity.[4][5] While not a direct derivative, it underscores the importance of this structural motif.

-

Central Nervous System (CNS) Disorders: The lipophilicity imparted by the difluorophenyl group can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active agents.[3][24]

-

Agrochemicals: The unique properties of fluorinated compounds also extend to the development of modern pesticides and herbicides, where enhanced potency and metabolic stability are desirable.[24]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as an acute oral, dermal, and inhalation toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2).[25][26]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[25][26]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[25]

Conclusion

This compound is a high-value building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its strategic incorporation of the 3,5-difluorophenyl moiety offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The robust and well-established synthetic routes, primarily through Suzuki-Miyaura coupling and Buchwald-Hartwig amination, ensure its accessibility for research and development. As the demand for more effective and safer therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 8. m.indiamart.com [m.indiamart.com]

- 9. echemi.com [echemi.com]

- 10. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. jk-sci.com [jk-sci.com]

- 22. youtube.com [youtube.com]

- 23. uwindsor.ca [uwindsor.ca]

- 24. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]

- 25. fishersci.com [fishersci.com]

- 26. angenechemical.com [angenechemical.com]

4-(3,5-Difluorophenyl)aniline molecular structure and weight

An In-depth Technical Guide to 4-(3,5-Difluorophenyl)aniline: Molecular Structure, Properties, and Synthetic Applications

Executive Summary

This compound is a fluorinated biphenyl amine that serves as a critical structural motif and versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluorinated phenyl ring, coupled with the synthetic versatility of the aniline moiety, make it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura coupling, methods for its characterization, and insights into its application in drug discovery.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a biphenyl scaffold. One phenyl ring is substituted with an amino group at the para-position (position 4), rendering it an aniline derivative. The second phenyl ring is attached at the C4 position of the aniline ring and is substituted with two fluorine atoms at the meta-positions (positions 3 and 5).

The presence of the electronegative fluorine atoms significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, which are key considerations in drug design.[1] The amine group provides a reactive site for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.[2]

Molecular Structure

The IUPAC name for this compound is this compound.[3] Its structure consists of two directly connected benzene rings.

Caption: 2D molecular structure of this compound.

Key Properties

A summary of the essential chemical and physical properties is provided below. These data are critical for experimental design, safety assessment, and regulatory compliance.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₂N | [3] |

| Molecular Weight | 205.20 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 405058-00-6 | [3][5] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N | [3] |

| InChIKey | SNRIKEFXLUJEQK-UHFFFAOYSA-N | [3] |

| Appearance | Typically a solid powder | N/A |

| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |

| Hydrogen Bond Acceptors | 3 (1 from N, 2 from F) | [3] |

Synthesis and Purification

The formation of the C-C bond between the two phenyl rings is the key step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely adopted method for this transformation, valued for its functional group tolerance and high yields.

Synthetic Rationale

The chosen protocol involves the palladium-catalyzed reaction between 4-aminophenylboronic acid and 1-bromo-3,5-difluorobenzene .

-

Catalyst: A palladium(0) complex, typically formed in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, is used to catalyze the C-C bond formation. The catalyst facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.

-

Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronic acid salt, creating a biphasic system where the reaction efficiently proceeds at the interface.

Caption: Workflow for the synthesis of this compound via Suzuki Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative method and should be performed by qualified personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (e.g., 40 mL dioxane, 10 mL water).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate (2x 30 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed. This provides a self-validating system, ensuring the material meets the required standards for subsequent research.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons. The protons on the aniline ring will appear as two doublets (an AA'BB' system), while the protons on the difluorophenyl ring will show a distinct pattern due to coupling with the adjacent fluorine atoms. The amine (-NH₂) protons will typically appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 12 distinct signals for the carbon atoms, with their chemical shifts influenced by the attached fluorine and nitrogen atoms. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable, further confirming the structure.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, with its chemical shift being characteristic of an aryl fluoride.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ should be observed at an m/z ratio corresponding to its exact mass (205.0703 Da).[3]

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

-

Metabolic Stability: Fluorine substitution at the 3 and 5 positions of the phenyl ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, making it less basic. This can be critical for optimizing a drug candidate's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

-

Enhanced Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and selectivity.

-

Synthetic Handle: The primary amine of the aniline group is a versatile functional group that can be readily modified through acylation, alkylation, sulfonylation, or used in further cross-coupling reactions to build more complex molecules.[2]

This moiety is often incorporated as a key building block in the synthesis of kinase inhibitors, receptor antagonists, and other classes of biologically active molecules.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound and its precursors should be handled with care.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Toxicity: While specific toxicity data for this compound may be limited, aniline derivatives are generally considered toxic and should be handled accordingly. Always consult the most current Safety Data Sheet (SDS) before use.

References

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3,4-Difluorophenyl)aniline | C12H9F2N | CID 61026287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 405058-00-6 [chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(3,5-Difluorophenyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,5-Difluorophenyl)aniline, a fluorinated biaryl amine, has emerged as a pivotal structural motif in modern medicinal chemistry and materials science. The strategic incorporation of the 3,5-difluorophenyl group onto an aniline core imparts unique physicochemical properties, including enhanced metabolic stability, modulated lipophilicity, and specific conformational preferences that are highly desirable in the design of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its synthesis via palladium-catalyzed cross-coupling reactions, thorough characterization using spectroscopic and chromatographic techniques, and its significant applications as a key building block in the development of kinase inhibitors and other advanced pharmaceutical agents.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy to optimize metabolic stability, binding affinity, and pharmacokinetic profiles. The this compound scaffold combines the established utility of the aniline motif with the advantageous properties of a difluorinated phenyl ring. This strategic combination offers medicinal chemists a versatile platform for developing novel therapeutics, particularly in oncology and immunology. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the aniline nitrogen, affecting its interaction with biological targets, while also blocking potential sites of metabolism. This guide serves as a technical resource for researchers leveraging this important intermediate.

Physicochemical and Structural Properties

This compound is a solid at room temperature with the key properties summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3',5'-Difluoro-[1,1'-biphenyl]-4-amine | PubChem[1] |

| CAS Number | 405058-00-6 | PubChem[1] |

| Molecular Formula | C₁₂H₉F₂N | PubChem[1] |

| Molecular Weight | 205.20 g/mol | PubChem[1] |

| Appearance | Solid (form varies) | Inferred from related compounds |

| Melting Point | Not explicitly reported; precursor 3,5-difluoroaniline melts at 37-41 °C | - |

| Boiling Point | Not explicitly reported | - |

| Solubility | Sparingly soluble in water; soluble in common organic solvents | Inferred from structure |

The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with an amino group at position 4, and the other is substituted with two fluorine atoms at positions 3 and 5. This substitution pattern is crucial for its function in drug design.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis can be approached via two primary routes, with the choice depending on the commercial availability and cost of the starting materials:

-

Route A: Coupling of 4-aminophenylboronic acid with 1-bromo-3,5-difluorobenzene.

-

Route B: Coupling of 3,5-difluorophenylboronic acid with 4-bromoaniline.

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling.

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from a general procedure for the Suzuki cross-coupling of bromoindazoles with arylboronic acids and should be optimized for the specific substrates.[2]

Materials:

-

4-Bromoaniline (1.0 eq)

-

3,5-Difluorophenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

To a reaction vessel, add 4-bromoaniline, 3,5-difluorophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Add a mixture of DME and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80°C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Purification and Quality Control

Purification is typically achieved through silica gel column chromatography, using a gradient of ethyl acetate in hexanes. The purity of the final product should be assessed using HPLC and NMR spectroscopy. A common HPLC method for analyzing aniline derivatives involves a reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid.[3][4][5][6]

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings. The protons on the aniline ring will appear as two doublets, while the protons on the difluorophenyl ring will show coupling to the adjacent fluorine atoms. The amine protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the 12 carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling, appearing as doublets or triplets.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 205.20 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching.

While specific, publicly available spectra for this exact compound are limited, data for its precursor, 3,5-difluoroaniline, is readily available and can serve as a reference for the difluorophenyl moiety.[7]

Applications in Drug Discovery and Materials Science

The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules and advanced materials.

Kinase Inhibitors in Oncology

A primary application of this scaffold is in the development of kinase inhibitors for cancer therapy. The aniline portion often serves as a hinge-binding motif, while the difluorophenyl group can occupy hydrophobic pockets in the kinase active site, enhancing potency and selectivity. Derivatives of this scaffold are explored as inhibitors for various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are classic pharmacophores for EGFR inhibitors. Modifications on the aniline ring, such as the introduction of a 3,5-difluorophenyl group, are used to optimize activity and overcome resistance.[8]

-

Mer/c-Met Kinases: Dual inhibitors of Mer and c-Met tyrosine kinases, which are implicated in tumor progression and metastasis, have been developed using derivatives of (3,5-difluorophenyl)amino pyrimidine.[9]

The diagram below illustrates the general role of the this compound motif in kinase binding.

References

- 1. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. helixchrom.com [helixchrom.com]

- 5. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Introduction: The Significance of 4-(3,5-Difluorophenyl)aniline in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 4-(3,5-Difluorophenyl)aniline

This compound (CAS No: 405058-00-6) is a biaryl amine that has emerged as a crucial building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a 3,5-difluorophenyl moiety linked to an aniline ring, provides a unique combination of steric and electronic properties. The strategic incorporation of fluorine atoms is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[2] Consequently, this compound serves as a pivotal intermediate in the synthesis of a range of biologically active compounds and advanced organic materials.

This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, focusing on robust and widely adopted methodologies. As a Senior Application Scientist, this document is designed to offer not just protocols, but a foundational understanding of the reaction mechanisms and the rationale behind experimental design, empowering researchers and drug development professionals to effectively synthesize and utilize this versatile chemical intermediate.

Retrosynthetic Analysis: A Strategic Disconnection

The core structure of this compound is a biphenyl system. A logical retrosynthetic analysis points to the disconnection of the C(sp²)-C(sp²) bond between the two aromatic rings. This disconnection strategy immediately highlights palladium-catalyzed cross-coupling reactions as the most powerful and efficient forward-synthetic approach. Among these, the Suzuki-Miyaura cross-coupling is the preeminent choice for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[3][4]

References

- 1. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(3,5-Difluorophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Chemistry

4-(3,5-Difluorophenyl)aniline, a biaryl amine, has emerged as a molecule of significant interest, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a fluorinated phenyl ring coupled with an aniline moiety, imparts a desirable combination of physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical characteristics of this compound. By delving into its synthesis, spectral signature, reactivity, and safety considerations, this document aims to serve as a valuable resource for those looking to harness the potential of this versatile compound in their research and development endeavors. The strategic incorporation of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated compounds like this compound attractive scaffolds in the design of novel therapeutic agents.[1][2]

Molecular Identity and Structure

At its core, this compound is a derivative of aniline, where a 3,5-difluorophenyl group is attached at the 4-position of the aniline ring. This structural arrangement is key to its chemical behavior and physical properties.

| Identifier | Value | Source |

| Chemical Name | This compound | PubChem[3] |

| CAS Number | 405058-00-6 | PubChem[3] |

| Molecular Formula | C₁₂H₉F₂N | PubChem[3] |

| Molecular Weight | 205.20 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N | PubChem[3] |

| InChI Key | SNRIKEFXLUJEQK-UHFFFAOYSA-N | PubChem[3] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [style=solid];// Define atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0!"]; C2 [label="C", pos="1.9,-1.2!"]; C3 [label="C", pos="3.1,-1.2!"]; C4 [label="C", pos="3.8,0!"]; C5 [label="C", pos="3.1,1.2!"]; C6 [label="C", pos="1.9,1.2!"]; C7 [label="C", pos="5.2,0!"]; C8 [label="C", pos="6.0,-1.2!"]; C9 [label="C", pos="7.2,-1.2!"]; C10 [label="C", pos="7.9,0!"]; C11 [label="C", pos="7.2,1.2!"]; C12 [label="C", pos="6.0,1.2!"]; F1 [label="F", pos="8.1,2.4!"]; F2 [label="F", pos="8.1,-2.4!"]; H1[label="H", pos="-0.6,0.8!"]; H2[label="H", pos="-0.6,-0.8!"];

// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C11 -- F1; C9 -- F2; N1 -- H1; N1 -- H2;

// Benzene rings (alternating double bonds) edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- C12; C8 -- C9; C10 -- C11; }

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this specific molecule, two main routes are viable, with the choice often dictated by the availability and cost of the starting materials.

Route A: Coupling of 4-bromoaniline with 3,5-difluorophenylboronic acid. Route B: Coupling of 4-aminophenylboronic acid with 1-bromo-3,5-difluorobenzene.

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of the necessary reagents.[7]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the synthesis of this compound via the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or THF and water, via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the progress of the reaction using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Physical Properties

The physical properties of this compound are influenced by its molecular structure, including the presence of the polar aniline group and the electronegative fluorine atoms. While specific experimental data for this compound is not widely published, we can infer some properties based on its constituent parts and related molecules.

| Property | Value/Description | Reference/Notes |

| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar biaryl anilines. |

| Melting Point | 37-41 °C (for 3,5-Difluoroaniline) | [9] The melting point of the target molecule is expected to be higher due to increased molecular weight and intermolecular forces. |

| Boiling Point | 80 °C at 20 mmHg (for 3,5-Difluoroaniline) | [9] The boiling point of the target molecule will be significantly higher. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. | [9] The biaryl structure increases its nonpolar character, making it soluble in organic solvents. |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[10]

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded as the melting point range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Experimental Protocol: Solubility Determination

Understanding the solubility of a compound is crucial for its application in various chemical processes.

-

Solvent Screening: A small, measured amount of this compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone, toluene).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

-

Quantitative Measurement: For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved compound is measured using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm). The protons of the -NH₂ group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[10][11][12]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to fluorine will exhibit C-F coupling, which can be a useful diagnostic tool.[10][11][13][14]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.[15][16]

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-N stretching: A band around 1250-1350 cm⁻¹.

-

C-F stretching: Strong absorption bands in the region of 1100-1400 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 205.20. The fragmentation pattern can provide further structural information.[11]

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily governed by the aniline moiety and the electron-withdrawing nature of the difluorophenyl group.

-

Reactions of the Aniline Group: The primary amine group can undergo various reactions typical of anilines, such as diazotization, acylation, and alkylation.

-

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with the amino group being an ortho-, para-directing group. However, the difluorophenyl group is deactivating, which will influence the regioselectivity of these reactions.[17]

Applications in Drug Development

The unique properties imparted by the difluorophenylaniline scaffold make it a valuable building block in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity to target proteins through favorable interactions. This moiety is found in various developmental drugs and research compounds targeting a range of diseases.[1]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.[18][19][20][21]

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Anilines are generally toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling allows for its efficient production. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective utilization in research and development. As the demand for novel fluorinated compounds continues to grow, this compound is poised to play an increasingly important role in the creation of new and improved technologies and therapeutics.

References

- 1. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 6. diva-portal.org [diva-portal.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3,5-Difluoroaniline | 372-39-4 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. digibuo.uniovi.es [digibuo.uniovi.es]

- 13. hmdb.ca [hmdb.ca]

- 14. 3,5-Difluoroaniline(372-39-4) 13C NMR spectrum [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

- 21. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic C-hanneling: A Technical Guide to the Spectral Data of 4-(3,5-Difluorophenyl)aniline

Introduction: The Structural Significance of 4-(3,5-Difluorophenyl)aniline

In the landscape of contemporary drug discovery and materials science, the biphenyl aniline scaffold represents a privileged structure, offering a versatile platform for the development of novel therapeutic agents and functional materials. The strategic introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound is a prime exemplar of such a strategically fluorinated compound, holding significant potential in medicinal chemistry and materials science.

This technical guide provides an in-depth exploration of the spectral characterization of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As direct experimental spectra for this specific compound are not publicly available in spectral databases, this guide will leverage established principles of spectroscopy and data from closely related structural analogs to provide a comprehensive and predictive analysis. This approach not only illuminates the expected spectral characteristics of this compound but also serves as a pedagogical tool for researchers engaged in the structural elucidation of novel fluorinated biphenyl derivatives.

Molecular Structure and Analytical Workflow

The structural framework of this compound, as depicted below, forms the basis of our spectroscopic investigation. The subsequent workflow outlines the systematic approach to its spectral characterization.

Caption: Molecular structure of this compound and the analytical workflow for its complete spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-N stretching, C-F stretching, and various aromatic C-H and C=C vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small quantity of solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum.

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on established group frequencies for aromatic amines and fluorinated aromatic compounds.[1][2]

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3450-3350 | N-H Asymmetric Stretch | Medium |

| 3350-3250 | N-H Symmetric Stretch | Medium |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1620-1580 | N-H Bend (Scissoring) | Medium-Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| 1335-1250 | Aromatic C-N Stretch | Strong |

| 1350-1100 | C-F Stretch | Strong |

| 900-670 | Aromatic C-H Out-of-Plane Bend | Strong |

Interpretation of the FTIR Spectrum

The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[2] The strong absorption band anticipated between 1335-1250 cm⁻¹ is characteristic of the C-N stretching vibration in aromatic amines.[2] The presence of strong absorption bands in the 1350-1100 cm⁻¹ region will be indicative of the C-F stretching vibrations, confirming the fluorination of the aromatic ring. The region between 1600-1450 cm⁻¹ will contain multiple sharp peaks due to the aromatic C=C skeletal vibrations. Finally, the substitution pattern on the two aromatic rings can be inferred from the strong C-H out-of-plane bending bands in the fingerprint region (900-670 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed picture of the molecular connectivity and the electronic environment of the nuclei.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Data are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number, environment, and connectivity of the protons in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH ₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| H-2', H-6' | ~7.2 | Doublet | 2H |

| H-3', H-5' | ~6.8 | Doublet | 2H |

| H-2, H-6 | ~7.3 | Multiplet | 2H |

| H-4 | ~7.0 | Triplet | 1H |

Interpretation of the ¹H NMR Spectrum

The protons on the aniline ring (H-2', H-3', H-5', H-6') are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons on the 3,5-difluorophenyl ring will exhibit different multiplicities due to coupling with both neighboring protons and the fluorine atoms. The protons at the 2 and 6 positions will likely appear as a multiplet due to coupling with the proton at position 4 and the fluorine at position 3 and 5. The proton at the 4-position is expected to be a triplet due to coupling with the two adjacent protons at positions 2 and 6. The amine protons will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The fluorine atoms will induce significant changes in the chemical shifts of the carbons to which they are attached and will also cause splitting of the carbon signals (C-F coupling).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

| C-1' | ~146 | No |

| C-2', C-6' | ~119 | No |

| C-3', C-5' | ~115 | No |

| C-4' | ~130 | No |

| C-1 | ~144 | Triplet |

| C-2, C-6 | ~108 | Doublet |

| C-3, C-5 | ~163 | Doublet of Doublets |

| C-4 | ~103 | Triplet |

Interpretation of the ¹³C NMR Spectrum

The carbon atoms directly bonded to fluorine (C-3 and C-5) are expected to resonate at a significantly downfield chemical shift (around 163 ppm) and will appear as a doublet of doublets due to one-bond and three-bond C-F coupling. The other carbons in the difluorophenyl ring will also show splitting due to two-bond and three-bond C-F coupling. The carbons of the aniline ring will show chemical shifts typical for a substituted benzene ring. The quaternary carbons (C-1' and C-1) will likely have lower intensities compared to the protonated carbons.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and provides unambiguous confirmation of their presence and substitution pattern.[3]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-3, F-5 | -105 to -115 | Multiplet |

Interpretation of the ¹⁹F NMR Spectrum

Since the two fluorine atoms in this compound are chemically equivalent, they are expected to give rise to a single signal in the ¹⁹F NMR spectrum. This signal will likely be a multiplet due to coupling with the aromatic protons on the same ring. The chemical shift is expected to be in the typical range for aromatic fluorides.[4]

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of FTIR and multinuclear NMR spectroscopy provides a powerful and comprehensive approach to the structural elucidation of this compound. While direct experimental data remains to be published in public repositories, the predictive analysis presented in this guide, based on established spectroscopic principles and data from analogous compounds, offers a robust framework for the interpretation of its spectral data. This guide serves as a valuable resource for researchers in medicinal chemistry, materials science, and analytical chemistry, enabling the confident characterization of this and other novel fluorinated biphenyl derivatives.

References

A Technical Guide to the Synthesis of 4-(3,5-Difluorophenyl)aniline: Strategies and Mechanistic Insights

Introduction: The Strategic Importance of Fluorinated Biarylamines

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1] The 4-(3,5-difluorophenyl)aniline scaffold is a key structural motif found in numerous compounds under investigation for therapeutic applications, including those targeting neurological and cardiovascular conditions.[2] Its synthesis, therefore, is a subject of significant interest for researchers in drug discovery and process development.

This guide provides an in-depth review of the primary synthetic strategies for constructing this compound, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this powerful transformation, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The central challenge in synthesizing this compound is the formation of the carbon-carbon bond between the two aromatic rings. While classical methods exist, modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for their efficiency, substrate tolerance, and milder conditions.[3] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, stands out as the most robust and versatile method for this purpose.[4]

Two primary disconnections are logical for the Suzuki-Miyaura synthesis of the target molecule, as illustrated below.

Diagram 1: Primary synthetic routes via Suzuki-Miyaura coupling.

The choice between Route A and Route B often depends on the commercial availability, cost, and stability of the starting materials. Both pathways are highly effective. For the purpose of this guide, we will focus on a protocol analogous to Route B, coupling 3,5-difluorophenylboronic acid with a suitable aniline precursor.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is critical for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (Ar¹-X). The palladium inserts itself into the carbon-halogen bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

-

Transmetalation: The organoboron reagent (Ar²-B(OR)₂) is activated by a base, forming a borate complex. This complex then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide and forming an Ar¹-Pd-Ar² complex.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

References

An In-depth Technical Guide to the Safe Handling of 4-(3,5-Difluorophenyl)aniline for Research and Development

This guide provides comprehensive safety protocols and technical insights for researchers, scientists, and drug development professionals working with 4-(3,5-Difluorophenyl)aniline. The information herein is synthesized from established safety data for structurally related compounds to ensure a robust and precautionary approach to its handling.

Chemical and Physical Identity

This compound, a biphenylamine derivative, is a solid organic compound.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₂H₉F₂N | PubChem[1] |

| Molecular Weight | 205.20 g/mol | PubChem[1] |

| CAS Number | 405058-00-6 | PubChem[1] |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Low water solubility predicted | Inferred |

Hazard Identification and GHS Classification

While specific toxicological data for this compound is not extensively published, the hazards can be reliably inferred from its structural analog, 3,5-difluoroaniline. Aniline and its derivatives are known to be toxic. The difluoro-substitution can further modify its reactivity and biological activity.

The following GHS classifications are based on data for 3,5-difluoroaniline and represent a conservative assessment for this compound.[2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[5] |

Hazard Pictograms:

Caption: GHS pictograms for irritation/acute toxicity and health hazard.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Containment: For larger quantities or procedures with a high potential for aerosolization, a glove box is recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount. The following provides a baseline; however, a site-specific risk assessment should be performed.

-

Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[4][6]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][6]

-

Skin and Body Protection: A lab coat is required. For larger scale operations, a chemical-resistant apron or suit should be considered.[6]

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[6][7]

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage

Handling Protocols

-

Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly. Have spill cleanup materials readily available.

-

Weighing: Weigh the compound in the fume hood. Use a tared container to minimize the transfer of the solid.

-

Dissolving: If making a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions, although none are specifically noted for this compound.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2][4]

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

The compound may be light-sensitive; store in an opaque container if necessary.[9][10]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10] |

Accidental Release Measures

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: For a solid spill, carefully sweep up the material to avoid creating dust. Use a dust suppressant if necessary. Place the material into a sealed container for disposal.[4][5]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to the appropriate safety personnel.

Toxicological and Ecological Information

Toxicological Profile

The primary toxicological concerns are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[2][5] A study on the toxicity of 3,5-difluoroaniline in earthworms indicated it can induce biochemical changes, suggesting potential for broader biological effects.[11]

Ecological Information

Data on the environmental fate of this compound is limited. However, aniline derivatives can be toxic to aquatic life. Therefore, this compound should not be allowed to enter drains or waterways.[4][12]

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

-

Solid Waste: Collect in a labeled, sealed container.

-

Liquid Waste: Collect in a labeled, sealed container. Do not mix with incompatible waste streams.

-

Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2][4]

References

- 1. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. angenechemical.com [angenechemical.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Solubility characteristics of 4-(3,5-Difluorophenyl)aniline

An In-Depth Technical Guide to the Solubility Characteristics of 4-(3,5-Difluorophenyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in modern medicinal chemistry and material science. We dissect the molecule's structural attributes—the aniline moiety, the biphenyl core, and the critical 3,5-difluoro substitution—to build a predictive framework for its behavior in both aqueous and organic media. This guide moves beyond theoretical postulation by providing detailed, field-proven, self-validating experimental protocols for determining both thermodynamic (equilibrium) and pH-dependent solubility, adhering to international regulatory standards. The content is structured to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development workflows.

Introduction: The Critical Role of Solubility

This compound (PubChem CID: 20782476) is a fluorinated biphenyl amine that serves as a versatile intermediate in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs) and advanced materials[1]. The success of any application, from chemical synthesis to final drug product efficacy, is fundamentally tethered to the compound's solubility. In drug development, aqueous solubility is a primary determinant of bioavailability and dictates formulation strategy[2][]. For synthetic chemists, solubility in organic solvents governs reaction conditions, purification methods, and overall process efficiency.

This guide provides a first-principles analysis of the structural features influencing the solubility of this compound and presents robust protocols for its empirical determination.

Theoretical Framework: A Structure-Based Solubility Prediction

The solubility of a molecule is not a singular property but a complex interplay between its intrinsic characteristics and the properties of the solvent[4][5]. The principle of "like dissolves like" provides a foundational starting point, which we can refine by examining the specific functional groups of this compound[4].

Analysis of Molecular Moieties

-

Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a potential for favorable interactions with polar, protic solvents like water and alcohols. Furthermore, as a weak base, its protonation state is pH-dependent, which will critically influence its solubility in aqueous media[6].

-

Biphenyl Core: The rigid, aromatic biphenyl system is inherently nonpolar and hydrophobic. This large surface area will drive solubility in nonpolar organic solvents through van der Waals interactions and π-π stacking.

-

3,5-Difluoro Substitution (-F): The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties[7][8].

-

Increased Lipophilicity: Fluorine is the most electronegative element, yet its substitution for hydrogen often increases a molecule's lipophilicity (LogP)[6][9]. This effect is due to the stability of the C-F bond and the overall nonpolar surface created, which can reduce aqueous solubility[9].

-

pKa Modulation: The strong electron-withdrawing inductive effect of the two fluorine atoms is expected to significantly reduce the basicity (lower the pKa) of the aniline nitrogen[6]. A lower pKa means the compound will be predominantly in its neutral, less water-soluble form across a wider physiological pH range.

-

Predictive Solubility Overview